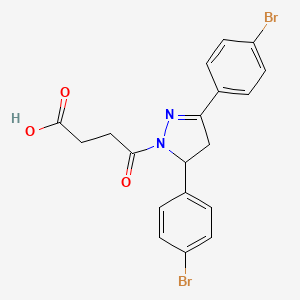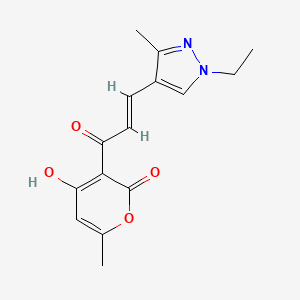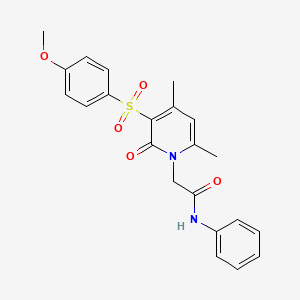
4-(3,5-bis(4-bromophenyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a pyrazoline derivative, which is a class of compounds that contain a five-membered ring with three carbon atoms and two nitrogen atoms . Pyrazolines are known for their various biological activities such as antitumor, antibacterial, antifungal, antiviral, antiparasitic, anti-tubercular and insecticidal .
Synthesis Analysis
While specific synthesis methods for this compound are not available, pyrazoline derivatives are generally synthesized by reacting a chalcone with semicarbazide hydrochloride or thiosemicarbazide in ethanolic sodium hydroxide solution .Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
Compounds with structural features similar to "4-(3,5-bis(4-bromophenyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid" have been synthesized and analyzed for their structural and spectroscopic properties. For instance, studies on pyrazole derivatives have focused on their synthesis, crystal structure analysis, and spectroscopic evaluation to understand their chemical properties and potential applications (Ö. Tamer et al., 2015). These studies provide foundational knowledge for the development of materials with desired physical and chemical properties.
Antimicrobial Activity
Pyrazolocarboxylic acid derivatives, closely related to the queried compound, have shown significant antimicrobial activity against various strains of bacteria, such as E. coli and St. aureus. These findings suggest potential applications in developing new antimicrobial agents (E. V. Pimenova & É. Voronina, 2001).
Antioxidant Activity
Research has also explored the antioxidant properties of compounds similar to "this compound". These studies have identified compounds with excellent radical scavenging activities, suggesting their potential use in pharmaceuticals or as dietary supplements to combat oxidative stress (G. Lavanya et al., 2014).
Catalytic Applications
Bulky pyrazole-based ligands, related to the compound , have been synthesized and evaluated for their efficacy in catalyzing cross-coupling reactions, such as the Suzuki–Miyaura reaction. This research indicates the potential of such compounds in facilitating organic synthesis, particularly in the pharmaceutical and chemical manufacturing industries (Edward Ocansey et al., 2018).
Electronic and Optical Materials
Compounds with pyrazole and related structures have been studied for their thermal, optical, and electrochemical properties, pointing towards their utility in developing materials for optoelectronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). These studies highlight the importance of structural modifications to tune the electronic properties of such materials for specific applications (Chengbin Liu et al., 2007).
Propiedades
IUPAC Name |
4-[3,5-bis(4-bromophenyl)-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16Br2N2O3/c20-14-5-1-12(2-6-14)16-11-17(13-3-7-15(21)8-4-13)23(22-16)18(24)9-10-19(25)26/h1-8,17H,9-11H2,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRFNAXHRPXVAOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(N=C1C2=CC=C(C=C2)Br)C(=O)CCC(=O)O)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16Br2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-ethyl-5-[1-phenyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2734271.png)


![N-[4-[(2-Methyl-5-pyridin-2-ylpyrazol-3-yl)methylsulfamoyl]phenyl]acetamide](/img/structure/B2734277.png)
![2-Ethyl-5-[2-[3-(4-fluorophenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethoxy]-3,4-dihydroisoquinolin-1-one](/img/structure/B2734278.png)



![Ethyl 3-(2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamido)benzofuran-2-carboxylate](/img/structure/B2734284.png)
![Ethyl 2-[[2-[1-[2-[(2-methoxybenzoyl)amino]ethyl]indol-3-yl]sulfanylacetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2734285.png)
